![molecular formula C11H18ClN3O B2632024 2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide CAS No. 1154233-50-7](/img/structure/B2632024.png)
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide” often involves the use of 3,5-dimethylpyrazole . For instance, the condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole . This compound is a precursor to a variety of ligands that are widely studied in coordination chemistry .Applications De Recherche Scientifique
Complex Formation and Supramolecular Structures
- Complexes with Palladium(II) Chloride : A study by Palombo et al. (2019) demonstrated that derivatives of 3-(pyrazol-1-yl)propanamide, including those similar to 2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide, can form complexes with palladium(II) chloride. These complexes showed varied supramolecular structures, such as hydrogen-bonded chains and cyclic dimers.
Coordination Modes in Transition Metal Complexes
- Varied Coordination Modes : A study by Liebing et al. (2019) explored the reactions of 3-(3,5-dimethylpyrazol-1-yl)propanamide with first-row transition-metal chlorides. The study found that this compound exhibited three different coordination modes in the resulting complexes, leading to diverse supramolecular structures.
Potential Biological Activities
- Antimicrobial and Cytotoxic Activities : In research by Dawbaa et al. (2021), derivatives of similar compounds to 2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide showed antimicrobial activity against several bacterial and fungal species. These compounds also exhibited cytotoxic activity against human leukemia cells.
Herbicidal Activity
- Herbicidal Properties : Liu et al. (2008) synthesized a compound structurally related to 2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide and found it to be effective as a herbicide. The study provided insight into the potential use of such compounds in agricultural applications (Liu et al., 2008).
Propriétés
IUPAC Name |
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O/c1-8-7-9(2)15(14-8)6-4-5-13-11(16)10(3)12/h7,10H,4-6H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBXHPQYOJESIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

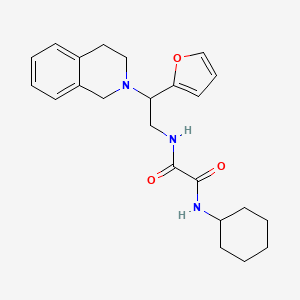

![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)
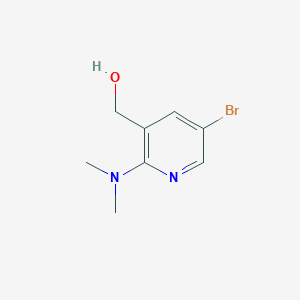
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)

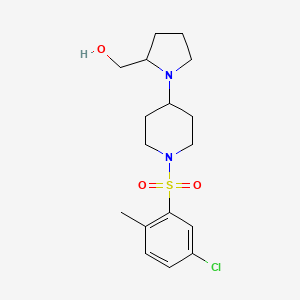
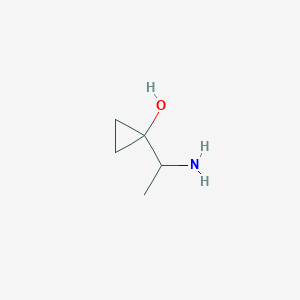
![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)
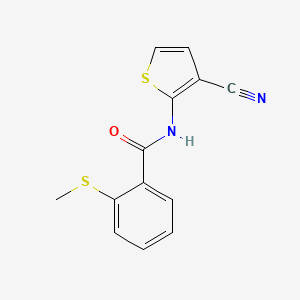
![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)
